3,5-Octadiyne-2,7-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

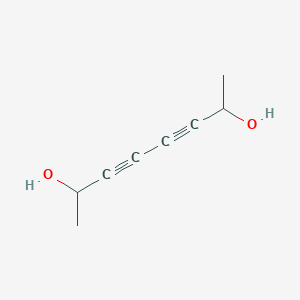

2D Structure

Properties

CAS No. |

14400-73-8 |

|---|---|

Molecular Formula |

C8H10O2 |

Molecular Weight |

138.16 g/mol |

IUPAC Name |

octa-3,5-diyne-2,7-diol |

InChI |

InChI=1S/C8H10O2/c1-7(9)5-3-4-6-8(2)10/h7-10H,1-2H3 |

InChI Key |

SGGKZYNWSYKYTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#CC#CC(C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Octadiyne-2,7-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-octadiyne-2,7-diol, a valuable building block in organic synthesis. The primary synthetic route involves the oxidative homocoupling of 1-butyn-3-ol, a reaction commonly achieved through Glaser or Eglinton coupling conditions. This document details the underlying reaction mechanisms, provides specific experimental protocols, and presents relevant quantitative data. Furthermore, visual diagrams of the reaction pathway and experimental workflow are included to facilitate a deeper understanding of the synthesis process.

Introduction

This compound is a symmetrical diol containing a conjugated diyne functionality. This structural motif is of significant interest in medicinal chemistry and materials science due to its rigid, linear geometry and potential for further functionalization. The synthesis of this compound typically relies on the formation of a carbon-carbon bond between two terminal alkyne precursors, a process efficiently catalyzed by copper salts. This guide will focus on the practical aspects of synthesizing this compound via the oxidative coupling of 1-butyn-3-ol.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from 1-butyn-3-ol is an example of an oxidative homocoupling reaction. The most common methods for this transformation are the Glaser coupling and the Eglinton coupling. Both reactions involve the use of a copper catalyst to facilitate the formation of the diyne bond.

Glaser Coupling: This reaction typically employs a copper(I) salt (e.g., CuCl) as the catalyst in the presence of a base (such as an amine) and an oxidant (typically oxygen from the air). The proposed mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidation to a copper(II) species. Dimerization of the acetylide ligands on the copper center, followed by reductive elimination, yields the 1,3-diyne product and regenerates the copper(I) catalyst.

Eglinton Coupling: A modification of the Glaser coupling, the Eglinton reaction uses a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a coordinating solvent like pyridine.[1] The copper(II) salt acts as both the catalyst and the oxidant. The reaction is thought to proceed through the formation of a copper(II) acetylide complex. Two of these complexes can then dimerize, and subsequent reductive elimination of the copper centers affords the desired 1,3-diyne.[2]

The general signaling pathway for the copper-catalyzed oxidative homocoupling of a terminal alkyne is depicted below:

Figure 1: Generalized signaling pathway for the copper-catalyzed oxidative homocoupling of terminal alkynes.

Experimental Protocols

Eglinton Coupling of 1-Butyn-3-ol:

Materials:

-

1-Butyn-3-ol

-

Copper(II) acetate

-

Pyridine

-

Methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 1-butyn-3-ol in a mixture of pyridine and methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Copper(II) acetate is added to the solution. The reaction mixture is typically green or blue.

-

The mixture is stirred vigorously and heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether and washed with a saturated aqueous solution of ammonium chloride to remove the copper salts.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

The logical workflow for this experimental procedure is outlined in the following diagram:

Figure 2: Experimental workflow for the synthesis of this compound via Eglinton coupling.

Data Presentation

Quantitative data for the synthesis of this compound is not explicitly detailed in the provided search results. However, for the closely related compound, 2,7-dimethyl-3,5-octadiyne-2,7-diol, some physical properties are available. This data can serve as a useful reference for the characterization of the target molecule.

Table 1: Physical and Chemical Properties of 2,7-Dimethyl-3,5-octadiyne-2,7-diol

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| CAS Number | 5929-72-6 | [1] |

| Melting Point | 132-134 °C | [3] |

| Appearance | Solid | |

| Solubility | Soluble in common organic solvents |

Table 2: Spectroscopic Data for 2,7-Dimethyl-3,5-octadiyne-2,7-diol

| Spectroscopic Technique | Key Data Points | Reference |

| Infrared (IR) Spectroscopy | Characteristic O-H and C≡C stretching bands. | [3] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. | [3] |

It is anticipated that the spectroscopic data for this compound would show similar characteristic peaks, with adjustments for the absence of the methyl groups. Specifically, the IR spectrum would exhibit a strong, broad absorption for the hydroxyl groups and a weak absorption for the internal alkyne C≡C bonds. The ¹H and ¹³C NMR spectra would be relatively simple due to the symmetry of the molecule.

Conclusion

The synthesis of this compound is readily achievable through the oxidative homocoupling of 1-butyn-3-ol using well-established methods such as the Glaser or Eglinton coupling. These copper-catalyzed reactions provide an efficient route to this valuable symmetrical diyne diol. This guide has provided a foundational understanding of the synthesis, including the reaction mechanism, a general experimental protocol, and expected analytical data. Researchers and scientists can utilize this information as a starting point for the development and optimization of the synthesis of this compound for applications in drug discovery and materials science. Further experimental work is recommended to establish a detailed and optimized protocol with precise quantitative data for this specific transformation.

References

3,5-Octadiyne-2,7-diol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,7-Dimethyl-3,5-octadiyne-2,7-diol

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,7-Dimethyl-3,5-octadiyne-2,7-diol, a symmetrical diol characterized by a conjugated diyne system. This document is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this compound. The information is presented with a focus on quantitative data, experimental context, and clear visual representations of chemical workflows.

Compound Identification

Systematic Name: 2,7-Dimethylocta-3,5-diyne-2,7-diol[1][2] Common Synonyms: 3,5-Octadiyne-2,7-diol, 2,7-dimethyl-; 1,1,6,6-Tetramethyl-2,4-hexadiyne-1,6-diol[3][4] CAS Number: 5929-72-6[2][3][4][5] Molecular Formula: C₁₀H₁₄O₂[1][3][4] Molecular Weight: 166.22 g/mol [2][3][4]

Physicochemical Properties

The physical and chemical properties of 2,7-Dimethyl-3,5-octadiyne-2,7-diol are summarized in the table below, providing a quantitative basis for its handling and application in experimental settings.

| Property | Value | Unit | Source |

| Melting Point | 132-134 | °C | [1][3][6] |

| Boiling Point | 286.4 | °C | [1][3] |

| Density | 1.07 | g/cm³ | [1][3] |

| Flash Point | 134 | °C | [1][3] |

| Refractive Index | 1.522 | [3] | |

| LogP | 0.535 | [3][7] | |

| Topological Polar Surface Area | 40.5 | Ų | [2][8] |

| Exact Mass | 166.099 | Da | [1][5] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2,7-Dimethyl-3,5-octadiyne-2,7-diol. The following table summarizes key spectral information available for this compound.

| Spectroscopy Type | Data | Source |

| ¹H NMR | 400 MHz in DMSO-d6 | [3][8] |

| ¹³C NMR | Data available | [2][5] |

| IR | KBr disc, nujol mull | [3][8] |

| Mass Spectrometry | Electron Ionization data available | [9] |

| Raman | 4880 A, 200 M, powder | [3][8] |

Reactivity and Stability

Information regarding the specific reactivity and stability of 2,7-Dimethyl-3,5-octadiyne-2,7-diol is limited in the provided search results. However, some general characteristics can be inferred from its structure. The presence of hydroxyl groups suggests that it can undergo typical alcohol reactions, such as esterification and oxidation. The conjugated diyne system is a site of potential reactivity, susceptible to addition reactions and playing a role in the molecule's electronic properties. One noted application is its use in the preparation of diacetylenic derived compounds related to the natural product falcarindiol[6]. The material is generally supplied for research and development purposes[10].

Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis and manipulation of 2,7-Dimethyl-3,5-octadiyne-2,7-diol are not extensively documented in the search results, its application as a precursor is highlighted.

Use in Synthesis: 2,7-Dimethyl-3,5-octadiyne-2,7-diol serves as a starting material for the synthesis of more complex molecules. For instance, it is utilized in the preparation of diacetylenic compounds that are structurally related to falcarindiol, a natural polyacetylene with noteworthy biological activities[6]. This suggests its role in synthetic pathways that aim to generate molecules with specific stereochemistry and functional groups.

The following diagram illustrates a generalized workflow for the characterization of 2,7-Dimethyl-3,5-octadiyne-2,7-diol.

Caption: Workflow for the synthesis and characterization of 2,7-Dimethyl-3,5-octadiyne-2,7-diol.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,7-Dimethyl-3,5-octadiyne-2,7-diol is associated with the following hazards:

-

H315: Causes skin irritation[2].

-

H319: Causes serious eye irritation[2].

-

H335: May cause respiratory irritation[2].

Standard precautionary statements for handling this chemical include wearing protective gloves, eye protection, and ensuring adequate ventilation[8][10]. In case of contact with skin or eyes, rinsing with plenty of water is advised[8][10]. If inhaled, the person should be moved to fresh air[8][10].

The following diagram outlines the logical relationship between the hazards and the recommended personal protective equipment (PPE).

Caption: Relationship between chemical hazards and recommended personal protective equipment.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2,7-Dimethylocta-3,5-diyne-2,7-diol | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. anexib.com [anexib.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2,7-DIMETHYL-3,5-OCTADIYN-2,7-DIOL | 5929-72-6 [chemicalbook.com]

- 7. 2,7-Dimethyloctadiyne-3,5-diol-2,7 (CAS 5929-72-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2,7-Dimethyloctadiyne-3,5-diol-2,7 [webbook.nist.gov]

- 10. 2,7-DIMETHYL-3,5-OCTADIYN-2,7-DIOL - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 2,7-Dimethyl-3,5-octadiyn-2,7-diol (CAS 5929-72-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,7-Dimethyl-3,5-octadiyn-2,7-diol (CAS Number: 5929-72-6). It includes key data, a detailed synthesis protocol, and known reactivity, presented in a format tailored for scientific and research applications.

Core Properties

2,7-Dimethyl-3,5-octadiyn-2,7-diol is a symmetrical diol characterized by a conjugated diyne backbone flanked by two tertiary alcohol groups. This structure imparts rigidity and specific reactivity to the molecule, making it a valuable building block in organic synthesis.

Physicochemical Data

The following tables summarize the key physical and chemical properties of 2,7-Dimethyl-3,5-octadiyn-2,7-diol.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | [NIST: 9], [ChemicalBook: 11] |

| Molecular Weight | 166.22 g/mol | [NIST: 9], [ChemicalBook: 11] |

| Appearance | White to off-white solid | GFS Chemicals |

| Melting Point | 132-134 °C | [ChemicalBook: 11] |

| Boiling Point | 286.4 °C (predicted) | |

| Density | 1.07 g/cm³ (predicted) | |

| LogP | 0.535 (predicted) | |

| Topological Polar Surface Area | 40.5 Ų | [PubChem: 25] |

Spectral Data

| Technique | Data | Source |

| Mass Spectrum (EI) | Available | [NIST: 9] |

| IR Spectrum | Available | [NIST: 9] |

| ¹H NMR | Available | |

| ¹³C NMR | Predicted |

Synthesis

The primary synthetic route to 2,7-Dimethyl-3,5-octadiyn-2,7-diol is the oxidative homocoupling of a terminal alkyne, 2-methyl-3-butyn-2-ol. This reaction is a classic example of the Glaser or Hay coupling.

Experimental Protocol: Synthesis via Glaser-Hay Coupling

This protocol describes a general procedure for the copper-catalyzed oxidative coupling of 2-methyl-3-butyn-2-ol.

Materials:

-

2-methyl-3-butyn-2-ol

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Acetone or other suitable solvent

-

Oxygen or air supply

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 2-methyl-3-butyn-2-ol in a suitable solvent such as acetone.

-

Add a catalytic amount of copper(I) chloride and N,N,N',N'-tetramethylethylenediamine (TMEDA). The TMEDA acts as a ligand to solubilize the copper salt and promote the reaction.[1][2]

-

Bubble oxygen or air through the reaction mixture with vigorous stirring. The reaction is typically carried out at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is typically worked up by quenching with a dilute acid solution to remove the copper catalyst.

-

The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield pure 2,7-Dimethyl-3,5-octadiyn-2,7-diol.

Diagram of Synthetic Pathway:

Caption: Synthesis of 2,7-Dimethyl-3,5-octadiyn-2,7-diol via Glaser-Hay coupling.

Reactivity and Applications

2,7-Dimethyl-3,5-octadiyn-2,7-diol serves as a versatile precursor in organic synthesis. Its primary applications stem from the reactivity of its diacetylene core and the two hydroxyl groups.

Key Reactions

-

Preparation of Diacetylenic Derivatives: The core structure is utilized in the synthesis of more complex diacetylene-containing molecules.[3]

-

Polymer Synthesis: The diol functionality allows for its incorporation into polymers, such as polyesters and polyurethanes, through condensation polymerization. The rigid diacetylene unit can impart unique thermal and mechanical properties to the resulting polymers.

Diagram of General Reactivity:

References

An In-depth Technical Guide to 2,7-Dimethyl-3,5-octadiyne-2,7-diol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2,7-dimethyl-3,5-octadiyne-2,7-diol, geared towards researchers, scientists, and professionals in drug development.

Core Compound Properties

2,7-Dimethyl-3,5-octadiyne-2,7-diol is a symmetrical diol characterized by a conjugated diyne backbone. Its structure features two tertiary alcohol groups, which influence its solubility and reactivity. The CAS number for this compound is 5929-72-6.[1][2] The physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol [1][2] |

| IUPAC Name | 2,7-dimethylocta-3,5-diyne-2,7-diol[2] |

| Melting Point | 132-134 °C[2] |

| Boiling Point | 286.4 °C[2] |

| Density | 1.07 g/cm³[2] |

| Appearance | Colorless liquid or solid[3] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Topological Polar Surface Area | 40.5 Ų[1] |

| LogP | 0.535 |

Synthesis

Below is a proposed experimental protocol for this synthesis.

Materials:

-

2-methyl-3-butyn-2-ol

-

Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) or Pyridine

-

Acetone or Methanol (solvent)

-

Oxygen (O₂) or air (as the oxidant)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

Procedure:

-

In a two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-methyl-3-butyn-2-ol (1.0 eq) in acetone.

-

To this solution, add a catalytic amount of copper(I) chloride and N,N,N',N'-tetramethylethylenediamine.

-

Bubble oxygen or air through the stirred solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction mixture will typically turn green or blue.

-

After the starting material is consumed (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 2,7-dimethyl-3,5-octadiyne-2,7-diol.

A logical workflow for the synthesis is depicted in the following diagram:

Applications in Drug Development and Research

The primary documented application of 2,7-dimethyl-3,5-octadiyne-2,7-diol is as a precursor in the synthesis of more complex molecules. Notably, it is used in the preparation of diacetylenic compounds that are structurally related to the natural product falcarindiol.[1] Falcarindiol and its analogues are of interest in drug discovery due to their reported biological activities, including potential anticancer and anti-inflammatory properties. The rigid, linear scaffold of the diyne unit in 2,7-dimethyl-3,5-octadiyne-2,7-diol makes it a valuable building block in medicinal chemistry for the construction of novel therapeutic agents.

The logical relationship for its application as a synthetic intermediate is shown below:

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature regarding the direct biological activity and associated signaling pathways of 2,7-dimethyl-3,5-octadiyne-2,7-diol itself. Its utility is primarily recognized in the context of being a synthetic precursor to biologically active molecules. Further research is required to elucidate any intrinsic biological effects of this compound.

Safety and Handling

2,7-Dimethyl-3,5-octadiyne-2,7-diol is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2]

References

In-Depth Technical Guide on the Spectral Data of 2,7-Dimethyl-3,5-octadiyne-2,7-diol

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 2,7-dimethyl-3,5-octadiyne-2,7-diol. Due to the limited availability of public domain spectral data for the parent compound, 3,5-octadiyne-2,7-diol, this document focuses on its well-characterized dimethyl derivative. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.48 | Singlet | 12H | -CH₃ |

| 2.54 | Singlet | 2H | -OH |

Note: Data corresponds to a 400 MHz spectrum in DMSO-d6.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 31.3 | -C H₃ |

| 65.2 | C -OH |

| 78.9 | -C ≡C- |

| 81.5 | -C≡C - |

Note: Solvent used was CDCl₃.[1]

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3350 | Strong, Broad | O-H stretch (alcohol) |

| 2980 | Medium | C-H stretch (alkane) |

| 2150 | Weak | C≡C stretch (alkyne) |

| 1370 | Medium | C-H bend (methyl) |

| 1160 | Strong | C-O stretch (tertiary alcohol) |

Note: Data obtained from a KBr disc.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 166 | 5 | [M]⁺ (Molecular Ion) |

| 151 | 35 | [M-CH₃]⁺ |

| 133 | 100 | [M-CH₃-H₂O]⁺ |

| 105 | 40 | [C₈H₉]⁺ |

| 91 | 30 | [C₇H₇]⁺ |

| 43 | 85 | [C₃H₇]⁺ |

Note: Data from Electron Ionization (EI) source.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Bruker AM-300 or a Bruker HX-90 instrument. The samples were dissolved in the appropriate deuterated solvent (DMSO-d6 for ¹H NMR and CDCl₃ for ¹³C NMR). Tetramethylsilane (TMS) was used as the internal standard. For ¹H NMR, the spectrum was recorded at 400 MHz.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectra were obtained using the KBr pellet technique. A small amount of the solid sample was finely ground with spectroscopic grade potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet. The spectrum was recorded against a background of a pure KBr pellet. An alternative method mentioned in the literature is the use of a nujol mull.

Mass Spectrometry (MS)

The mass spectrum was obtained from the NIST Mass Spectrometry Data Center. The analysis was performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source. The compound was introduced into the mass spectrometer via the gas chromatograph, which separates it from any impurities. The molecules were then ionized by a 70 eV electron beam, and the resulting fragments were separated by their mass-to-charge ratio.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Physical Properties of 2,7-Dimethyl-3,5-octadiyne-2,7-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethyl-3,5-octadiyne-2,7-diol, with the CAS number 5929-72-6, is a symmetrical di-tertiary acetylenic diol.[1][2][3] Its structure, characterized by a conjugated diyne system flanked by two hydroxyl-bearing dimethylated carbon atoms, imparts unique chemical reactivity and physical characteristics. This document provides a comprehensive overview of its known physical properties, outlines general experimental methodologies for their determination, and presents a logical workflow for the characterization of such compounds. This chemical is noted for its use in the preparation of diacetylenic derived compounds.[3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2,7-dimethyl-3,5-octadiyne-2,7-diol, compiled from various chemical data sources.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2][4][5] | |

| Molecular Weight | 166.22 | g/mol | [1][2][4][5] |

| Melting Point | 132-134 | °C | [1][2][3] |

| Boiling Point | 286.4 | °C | [1][2] |

| Density | 1.07 | g/cm³ | [1][2] |

| Flash Point | 134 | °C | [1][2] |

| Refractive Index | 1.522 | [2] | |

| Exact Mass | 166.099 | Da | [1][4] |

| LogP (Octanol/Water Partition Coefficient) | 0.535 | [2][6] | |

| Topological Polar Surface Area | 40.5 | Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [4] | |

| Hydrogen Bond Acceptor Count | 2 | [4] | |

| Rotatable Bond Count | 3 | [4] |

Experimental Protocols for Property Determination

While specific experimental protocols for 2,7-dimethyl-3,5-octadiyne-2,7-diol are not detailed in readily available literature, the following outlines standard methodologies used for determining the key physical properties of solid organic compounds.

1. Melting Point Determination:

-

Method: Capillary Melting Point Method (e.g., using a Mel-Temp apparatus or similar digital melting point apparatus).

-

Procedure: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. The tube is placed in the heating block of the apparatus alongside a calibrated thermometer or sensor. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. The reported range of 132-134°C suggests this method.[1][2][3]

2. Boiling Point Determination:

-

Method: Distillation or Ebulliometry at a specified pressure. Since the boiling point is high (286.4°C), vacuum distillation might be employed to prevent decomposition, with the boiling point at atmospheric pressure extrapolated using a nomograph.

-

Procedure: The compound is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid and vapor phases are in equilibrium, is recorded as the boiling point.

3. Density Measurement:

-

Method: Gas Pycnometry for solid samples.

-

Procedure: A pycnometer of a known volume is weighed empty, then weighed with the sample, and finally weighed with the sample and filled with a displacement fluid (or gas like helium) of known density in which the sample is insoluble. The volume of the sample is determined by the volume of the displaced fluid. The density is then calculated as the mass of the sample divided by its volume.

4. Solubility Determination:

-

Method: Shake-Flask Method (for determining octanol-water partition coefficient, LogP).

-

Procedure: A known amount of the compound is added to a flask containing a pre-saturated mixture of n-octanol and water. The flask is agitated (shaken) until equilibrium is reached. The octanol and water phases are then separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and LogP is its base-10 logarithm.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a novel or synthesized compound like 2,7-dimethyl-3,5-octadiyne-2,7-diol.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2,7-DIMETHYL-3,5-OCTADIYN-2,7-DIOL | 5929-72-6 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 2,7-Dimethylocta-3,5-diyne-2,7-diol | C10H14O2 | CID 80036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,7-Dimethyloctadiyne-3,5-diol-2,7 (CAS 5929-72-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

Determining the Solubility of 3,5-Octadiyne-2,7-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Octadiyne-2,7-diol, also known as 2,7-Dimethyl-3,5-octadiyne-2,7-diol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine its solubility in common laboratory solvents. The guide includes key physicochemical properties, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding the compound's behavior in solution and for designing appropriate experimental conditions.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₄O₂ | [1][2] |

| Molecular Weight | 166.22 g/mol | [1][2] |

| CAS Number | 5929-72-6 | [1][2] |

| Melting Point | 132-134 °C | [3] |

| Boiling Point | 286.4 °C (estimated) | [1] |

| Density | 1.07 g/cm³ (estimated) | [1] |

| Appearance | Solid | |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| LogP (Octanol-Water Partition Coefficient) | 0.535 (calculated) | [4] |

Predicted Solubility Profile

| Solvent Class | Common Examples | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Likely soluble to moderately soluble | The two hydroxyl groups can form hydrogen bonds with protic solvents. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile | Likely soluble | The molecule has polar character that can interact with the dipoles of aprotic solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Likely slightly soluble to insoluble | The nonpolar hydrocarbon backbone may allow for some interaction, but the polar hydroxyl groups will limit solubility. |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound.[5][6] This protocol outlines the steps to quantitatively measure the solubility of this compound.

Objective

To determine the equilibrium solubility of this compound in various common solvents at a controlled temperature.

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to reach equilibrium. At equilibrium, the solution is saturated with the solute. The concentration of the dissolved compound in the filtered supernatant is then determined analytically, which represents the thermodynamic solubility.[7]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, DMSO, hexane, toluene) of high purity

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5] The time required for equilibration may need to be determined empirically by taking measurements at different time points until the concentration plateaus.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Sample Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved compound.[8]

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the sample.

-

Calculations

The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of mg/mL or g/100 mL.

Solubility (mg/mL) = Concentration from analytical measurement (mg/mL)

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all solvents in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2,7-DIMETHYL-3,5-OCTADIYN-2,7-DIOL | 5929-72-6 [chemicalbook.com]

- 4. 2,7-Dimethyloctadiyne-3,5-diol-2,7 (CAS 5929-72-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. pharmatutor.org [pharmatutor.org]

The Pervasive Presence of Octadiyne Diol Derivatives in Nature: A Technical Guide for Researchers

Abstract

Octadiyne diol derivatives represent a significant class of polyacetylenic compounds that are biosynthesized by a diverse array of terrestrial and marine organisms, including plants, fungi, and sponges. These naturally occurring molecules exhibit a remarkable range of biological activities, from potent anti-inflammatory and cytotoxic effects to antimicrobial and neuroprotective properties. This technical guide provides a comprehensive overview of the natural occurrence of octadiyne diol derivatives, detailing their sources, quantitative data, and the experimental protocols for their isolation and characterization. Furthermore, this document elucidates the known signaling pathways modulated by these bioactive compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

Polyacetylenes are a class of secondary metabolites characterized by the presence of two or more carbon-carbon triple bonds.[1][2] Among these, octadiyne diol derivatives have garnered considerable attention due to their unique structural features and significant biological activities.[3][4][5] These compounds are primarily biosynthesized from fatty acids through a series of desaturation and hydroxylation reactions.[6] Their natural distribution spans across various plant families, such as Apiaceae and Araliaceae, as well as in certain fungi and marine invertebrates.[1][2][7] The potent bioactivities of octadiyne diols make them promising candidates for the development of novel therapeutic agents. This guide aims to provide a detailed technical resource on the natural occurrence, isolation, and biological functions of these fascinating molecules.

Natural Occurrence and Quantitative Data

Octadiyne diol derivatives have been isolated from a variety of natural sources. The concentration and specific derivatives can vary significantly depending on the species, environmental conditions, and the part of the organism being analyzed.

Table 1: Naturally Occurring Octadiyne Diol and Related Polyacetylene Diol Derivatives

| Compound Name | Chemical Structure | Natural Source(s) | Plant/Organism Part | Reported Concentration | Reference(s) |

| Falcarindiol ((9Z)-Heptadeca-1,9-diene-4,6-diyne-3,8-diol) | C₁₇H₂₄O₂ | Daucus carota (Carrot), Aegopodium podagraria (Goutweed), Panax ginseng | Roots, Flowers | Up to 88 mg/g in A. podagraria flowers | [8][9] |

| (8R)-deca-2-trans-2-ene-4,6-diyn-1,8-diol | C₁₀H₁₂O₂ | Torricellia angulata var intermedia | Not specified | Not specified | [10] |

| (8S)-deca-2-trans-2,9-diene-4,6-diyn-1,8-diol | C₁₀H₁₀O₂ | Torricellia angulata var intermedia | Not specified | Not specified | [10] |

| Isofalcarintriol ((3S,8R,9R,E)-heptadeca-10-en-4,6-diyne-3,8,9-triol) | C₁₇H₂₄O₃ | Daucus carota (Carrot) | Root | Not specified | [11] |

| Callyspongynic acid and related diols/triols | Various | Callyspongia sp. (Marine Sponge) | Whole organism | Not specified | [4] |

Experimental Protocols

The isolation and characterization of octadiyne diol derivatives from natural sources require a systematic approach involving extraction, fractionation, and spectroscopic analysis.

General Extraction and Isolation Protocol

-

Sample Preparation: Fresh or dried plant, fungal, or marine organism material is ground to a fine powder.

-

Extraction: The powdered material is subjected to solvent extraction, typically using a non-polar solvent like hexane or a moderately polar solvent such as ethyl acetate or methanol, to isolate the lipophilic polyacetylenes. Maceration, Soxhlet extraction, or accelerated solvent extraction (ASE) can be employed.

-

Fractionation: The crude extract is then fractionated using column chromatography over silica gel or other stationary phases. A gradient elution system with increasing solvent polarity (e.g., hexane-ethyl acetate) is commonly used to separate compounds based on their polarity.

-

Purification: Fractions containing the target octadiyne diols are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase such as methanol-water or acetonitrile-water.

-

Structure Elucidation: The purified compounds are identified and their structures elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for determining the carbon skeleton and the position of functional groups. 2D NMR techniques (COSY, HSQC, HMBC) are used to establish connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Infrared (IR) Spectroscopy: Provides information about the presence of hydroxyl (-OH) and alkyne (C≡C) functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps to identify the conjugated diyne chromophore.

-

Chiral Analysis: The absolute configuration of chiral centers is often determined by Mosher's method or by comparison with synthetic standards.[10]

-

Signaling Pathways and Biological Activities

Octadiyne diol derivatives and related polyacetylenes exert their biological effects by modulating various cellular signaling pathways. Their anti-inflammatory and anticancer properties are of particular interest to the scientific community.

Anti-inflammatory Activity

A key mechanism underlying the anti-inflammatory effects of polyacetylenes like falcarindiol is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[5][12]

-

Mechanism: In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2).

-

Action of Octadiyne Diols: Falcarindiol has been shown to inhibit the degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[12] This suppression of NF-κB activation leads to a downstream reduction in the production of inflammatory mediators.

Anticancer Activity

The anticancer effects of polyacetylenes are multifaceted and involve the modulation of pathways related to cell cycle progression, apoptosis, and cellular stress responses.[3][5][12]

-

Cell Cycle Arrest: Some polyacetylenes can induce cell cycle arrest, preventing cancer cells from proliferating.

-

Induction of Apoptosis: They can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspase cascades.

-

Modulation of Growth Factor Signaling: Interference with growth factor signaling pathways, which are often dysregulated in cancer, is another proposed mechanism.

-

Antioxidant Response: Activation of antioxidant response elements can help protect normal cells from carcinogenic insults.

Other Biological Activities

-

Antimicrobial and Antifungal Activity: Many polyacetylenes exhibit potent activity against bacteria and fungi, suggesting a role in plant defense.[1]

-

Neuroprotective Effects: Certain polyacetylenes have demonstrated neuroprotective properties in preclinical studies.

Biosynthesis of Octadiyne Diols

The biosynthesis of C₁₇ polyacetylenes like falcarindiol originates from oleic acid. The pathway involves a series of desaturation and hydroxylation steps catalyzed by specific enzymes.

-

Initial Desaturation: Oleic acid (a C₁₈ fatty acid) is converted to linoleic acid by a Δ12 desaturase.

-

Acetylenase Activity: A specialized fatty acid desaturase 2 (FAD2)-type enzyme introduces a triple bond, forming crepenynic acid.[9]

-

Further Desaturation and Oxidation: Subsequent desaturation and ω-oxidation steps, likely mediated by cytochrome P450 enzymes, lead to the formation of the characteristic diyne structure and the introduction of hydroxyl groups.[4]

-

Chain Shortening: The C₁₈ precursor is then shortened to the C₁₇ backbone of falcarin-type polyacetylenes.

Conclusion and Future Perspectives

Naturally occurring octadiyne diol derivatives are a structurally diverse and biologically significant class of compounds. Their potent anti-inflammatory and anticancer activities, primarily mediated through the modulation of key signaling pathways like NF-κB, underscore their potential as lead compounds for drug discovery. Further research is warranted to fully elucidate the structure-activity relationships, mechanisms of action, and biosynthetic pathways of the vast array of octadiyne diols found in nature. The development of sustainable methods for their synthesis or biotechnological production will be crucial for advancing their therapeutic applications. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Plant polyacetylenoids: Phytochemical, analytical and pharmacological updates - Arabian Journal of Chemistry [arabjchem.org]

- 3. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. Promising bioactive compounds from the marine environment and their potential effects on various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. plantae.org [plantae.org]

- 10. Two new naturally occurring optical polyacetylene compounds from Torricellia angulata var intermedia and the determination of their absolute configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3,5-Octadiyne-2,7-diol and its Derivatives in Polymer Chemistry

A Note on Nomenclature: The query specified 3,5-Octadiyne-2,7-diol. However, the majority of available scientific literature pertains to its methylated derivative, 2,7-Dimethyl-3,5-octadiyne-2,7-diol . This document will primarily focus on the applications and protocols related to this more extensively studied compound, as it represents the most accessible information for researchers. The principles and reactions described are generally applicable to diacetylene diols.

Introduction

2,7-Dimethyl-3,5-octadiyne-2,7-diol is a bifunctional monomer containing a reactive diacetylene core and two terminal hydroxyl groups. This unique structure allows for its application in various polymerization strategies, leading to the formation of advanced polymeric materials. The diacetylene unit provides a pathway to create highly conjugated polymer backbones, known as polydiacetylenes (PDAs), which exhibit interesting chromic properties. The hydroxyl groups offer reaction sites for traditional step-growth polymerizations, such as the synthesis of polyesters and polyurethanes.

Application Notes

The primary applications of 2,7-Dimethyl-3,5-octadiyne-2,7-diol in polymer chemistry stem from its diacetylene and diol functionalities.

-

Topochemical Polymerization to Form Polydiacetylenes (PDAs): The most prominent application of diacetylene-containing monomers is their ability to undergo solid-state topochemical polymerization.[1] This process involves the 1,4-addition polymerization of the diacetylene units, which are pre-organized in a crystalline lattice. The polymerization can be initiated by thermal annealing or by exposure to UV or gamma radiation.[1] The resulting polydiacetylenes possess a fully conjugated backbone of alternating double and triple bonds, which gives rise to their characteristic intense color and interesting optical and electronic properties.

These PDA materials are known for their chromic transitions, where their color changes in response to external stimuli such as temperature (thermochromism), mechanical stress (mechanochromism), and changes in the chemical environment. This makes them suitable for applications in sensors, indicators, and smart materials.

-

Monomer for Polyesters and Polyurethanes: The two hydroxyl groups in 2,7-Dimethyl-3,5-octadiyne-2,7-diol allow it to be used as a diol monomer in condensation polymerization reactions. It can be reacted with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The incorporation of the diacetylene unit into the polymer backbone provides a latent functionality. The resulting polyesters and polyurethanes can be subsequently crosslinked by inducing the polymerization of the diacetylene units, leading to the formation of robust polymer networks with enhanced thermal and mechanical stability.

-

Crosslinking Agent: Due to its bifunctional nature, 2,7-Dimethyl-3,5-octadiyne-2,7-diol can be used as a crosslinking agent for various polymer systems. The hydroxyl groups can react with functional groups in a polymer backbone, and the diacetylene unit can then be polymerized to create crosslinks.

-

High-Dose Dosimetry: The color change associated with the polymerization of diacetylenes upon exposure to ionizing radiation makes them suitable for use in high-dose dosimetry. Films containing diacetylene monomers can be used to measure the absorbed dose of radiation based on the intensity of the color developed.

Data Presentation

Table 1: Physical Properties of 2,7-Dimethyl-3,5-octadiyne-2,7-diol

| Property | Value | Reference |

| CAS Number | 5929-72-6 | |

| Molecular Formula | C₁₀H₁₄O₂ | |

| Molecular Weight | 166.22 g/mol | |

| Melting Point | 132-134 °C | [2] |

| Appearance | White crystalline solid |

Table 2: Representative Mechanical and Thermal Properties of Polydiacetylenes (PDAs) *

| Property | Typical Value Range | Notes |

| Mechanical Properties | ||

| Young's Modulus | 1 - 10 GPa | Highly dependent on side groups and polymer morphology. |

| Tensile Strength | 50 - 200 MPa | Can be significantly influenced by the degree of polymerization and crystal structure. |

| Thermal Properties (TGA) | ||

| Onset of Decomposition | 200 - 300 °C | In inert atmosphere. Varies with side chains and polymer architecture. |

| Char Yield at 600 °C | 30 - 60% | |

| Thermal Properties (DSC) | ||

| Exothermic Polymerization | 150 - 250 °C | For thermal polymerization of the monomer. |

Experimental Protocols

Protocol 1: Solid-State Topochemical Polymerization of 2,7-Dimethyl-3,5-octadiyne-2,7-diol

This protocol is a representative procedure for the solid-state polymerization of diacetylene diols and may require optimization.

1. Materials and Equipment:

-

2,7-Dimethyl-3,5-octadiyne-2,7-diol

-

Suitable solvent for recrystallization (e.g., ethanol, acetone, or a mixture)

-

UV lamp (254 nm) or gamma radiation source

-

Oven for thermal annealing

-

Petri dishes or glass slides

-

Spectrophotometer (UV-Vis)

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

2. Procedure:

-

Step 1: Monomer Crystallization.

-

Dissolve 2,7-Dimethyl-3,5-octadiyne-2,7-diol in a minimal amount of a suitable hot solvent.

-

Allow the solution to cool slowly to room temperature to form well-defined crystals.

-

Alternatively, cast a thin film of the monomer from a solution onto a glass slide or petri dish and allow the solvent to evaporate slowly.

-

The quality of the monomer crystals is crucial for successful topochemical polymerization.

-

-

Step 2: Polymerization Induction.

-

UV-Initiated Polymerization: Expose the monomer crystals or thin film to UV radiation (254 nm). The polymerization progress can be monitored by the appearance and intensification of a deep blue or red color. The irradiation time will depend on the lamp intensity and the desired degree of conversion.

-

Thermally-Initiated Polymerization: Place the monomer crystals in an oven at a temperature below the monomer's melting point (e.g., 100-120 °C). The polymerization will proceed over time, indicated by the color change.

-

-

Step 3: Characterization of the Polydiacetylene.

-

UV-Vis Spectroscopy: Monitor the polymerization by observing the appearance of a strong absorption band in the visible region (typically 600-650 nm for the blue phase and 500-550 nm for the red phase).

-

Thermal Analysis: Use DSC to observe the exothermic polymerization peak upon heating the monomer. Use TGA to assess the thermal stability of the resulting polymer.

-

Protocol 2: Synthesis of a Polyester Incorporating 2,7-Dimethyl-3,5-octadiyne-2,7-diol

This is a general procedure for polyester synthesis via melt polycondensation.

1. Materials and Equipment:

-

2,7-Dimethyl-3,5-octadiyne-2,7-diol

-

A dicarboxylic acid (e.g., adipic acid, sebacic acid)

-

Catalyst (e.g., p-toluenesulfonic acid, antimony trioxide)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.

-

Heating mantle and temperature controller

-

Vacuum pump

2. Procedure:

-

Step 1: Charging the Reactor.

-

Charge the flask with equimolar amounts of 2,7-Dimethyl-3,5-octadiyne-2,7-diol and the chosen dicarboxylic acid.

-

Add a catalytic amount of the chosen catalyst (e.g., 0.1 mol%).

-

-

Step 2: Polymerization.

-

Heat the mixture under a slow stream of nitrogen with stirring.

-

Gradually increase the temperature to melt the reactants and initiate the esterification reaction (typically 150-180 °C). Water will be evolved and removed through the condenser.

-

After the initial evolution of water ceases, gradually apply a vacuum to remove the remaining water and drive the polymerization to completion.

-

Increase the temperature to 200-220 °C and continue the reaction under vacuum until the desired viscosity is reached.

-

-

Step 3: Polymer Isolation and Characterization.

-

Cool the reactor to room temperature and dissolve the polyester in a suitable solvent (e.g., chloroform, THF).

-

Precipitate the polymer in a non-solvent like methanol.

-

Filter and dry the polymer under vacuum.

-

Characterize the polymer using techniques such as GPC (for molecular weight), NMR (for structure), DSC (for thermal transitions), and TGA (for thermal stability).

-

Protocol 3: Synthesis of a Polyurethane Incorporating 2,7-Dimethyl-3,5-octadiyne-2,7-diol

This is a general procedure for polyurethane synthesis.

1. Materials and Equipment:

-

2,7-Dimethyl-3,5-octadiyne-2,7-diol

-

A diisocyanate (e.g., MDI, HDI, IPDI)

-

Dry solvent (e.g., DMF, DMAc)

-

Catalyst (e.g., dibutyltin dilaurate - DBTDL)

-

Reaction flask with a mechanical stirrer and nitrogen inlet.

2. Procedure:

-

Step 1: Prepolymer Formation (optional).

-

This is a common two-step method. First, react the diisocyanate with a polyol (if used) to form a prepolymer.

-

-

Step 2: Chain Extension.

-

In a one-shot method, dissolve 2,7-Dimethyl-3,5-octadiyne-2,7-diol in a dry solvent in the reaction flask under a nitrogen atmosphere.

-

Add the diisocyanate to the solution with vigorous stirring. The molar ratio of NCO to OH groups is typically kept close to 1.

-

Add a catalytic amount of DBTDL to the reaction mixture.

-

The reaction is typically exothermic. Maintain the temperature at a desired level (e.g., 60-80 °C) for several hours until the reaction is complete (as monitored by the disappearance of the NCO peak in IR spectroscopy).

-

-

Step 3: Polymer Isolation and Characterization.

-

Pour the viscous polymer solution into a non-solvent (e.g., methanol or water) to precipitate the polyurethane.

-

Wash the polymer and dry it under vacuum.

-

Characterize the polyurethane using GPC, NMR, IR, DSC, and TGA.

-

Mandatory Visualization

Caption: Topochemical polymerization of diacetylene monomers.

Caption: Synthesis of a polyester with a diacetylene diol.

Caption: Synthesis of a polyurethane with a diacetylene diol.

Caption: General experimental workflow.

References

Application Notes and Protocols for the Polymerization of 3,5-Octadiyne-2,7-diol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of 3,5-octadiyne-2,7-diol and its analogs, focusing on the synthesis of polydiacetylenes (PDAs), a class of polymers with significant potential in biosensing, drug delivery, and diagnostics. The unique chromogenic properties of PDAs, which undergo a distinct blue-to-red color transition in response to external stimuli, make them highly attractive for developing novel analytical and therapeutic platforms.

Introduction to Polydiacetylene (PDA) Chemistry

Polydiacetylenes are conjugated polymers synthesized from diacetylene monomers. The polymerization is typically achieved in the solid state through a topochemical reaction, initiated by UV irradiation or thermal annealing. This process results in a highly ordered polymer with a backbone of alternating double and triple bonds, which is responsible for its characteristic blue appearance. Perturbation of this conjugated backbone by external factors such as temperature, pH, or binding of a target molecule, leads to a conformational change and a shift in its absorption spectrum, resulting in a visible color change to red and the onset of fluorescence. This stimuli-responsive behavior is the foundation for the diverse applications of PDAs.

While this compound is a viable monomer, much of the foundational research has been conducted on the structurally similar and readily available monomer, 2,4-hexadiyne-1,6-diol. The protocols and applications described herein are based on established methods for short-chain diacetylene diols and are expected to be directly applicable or readily adaptable to this compound.

Applications in Research and Drug Development

The unique optical properties of polydiacetylenes have led to their exploration in a variety of biomedical applications:

-

Biosensors: PDA-based sensors can be functionalized with biological recognition elements such as antibodies, peptides, or nucleic acids.[1] The binding of a target analyte to these functionalized PDAs can induce the blue-to-red color transition, enabling visual or spectrophotometric detection of pathogens, biomarkers, or toxins.[2]

-

Drug Delivery: Diacetylene monomers can be incorporated into liposomes or vesicles.[3] After self-assembly, the diacetylene units can be polymerized to create more stable and robust drug delivery vehicles. The release of an encapsulated drug can be triggered by changes in the local environment (e.g., pH or temperature) that induce a change in the PDA vesicle structure.[3]

-

High-Throughput Screening: The colorimetric response of PDAs makes them suitable for the development of high-throughput screening assays for drug discovery. Changes in color can indicate interactions between potential drug candidates and their targets.

-

Cell Imaging: Fluorescent red-phase PDAs can be used as imaging agents to visualize cells and biological processes.

Experimental Protocols

Protocol 1: Solid-State Topochemical Polymerization of a Diacetylene Diol

This protocol describes the solid-state polymerization of a short-chain diacetylene diol, such as 2,4-hexadiyne-1,6-diol, which serves as a model for this compound. This method is suitable for producing crystalline polymer films or powders.

Materials:

-

2,4-hexadiyne-1,6-diol (or this compound)

-

Solvent for recrystallization (e.g., ethanol, acetone)

-

UV lamp (254 nm) or oven for thermal annealing

-

Petri dish or other suitable crystallization vessel

Procedure:

-

Monomer Purification: Recrystallize the diacetylene diol from a suitable solvent to obtain high-purity single crystals. This is a critical step as the crystal packing quality dictates the success of topochemical polymerization.

-

Crystal Preparation: Carefully place the obtained crystals in a thin layer in a petri dish.

-

Polymerization:

-

UV-Initiated: Expose the crystals to UV radiation (254 nm) at room temperature. The polymerization progress can be monitored by the appearance of a blue color. The irradiation time will depend on the lamp intensity and the desired degree of polymerization.

-

Thermally-Initiated: Place the crystals in an oven at a temperature below the monomer's melting point (e.g., 50-80°C). The polymerization will proceed over several hours to days.

-

-

Characterization: The resulting blue polymer can be characterized by UV-Vis spectroscopy (absorption maxima around 620-650 nm), Raman spectroscopy, and X-ray diffraction.

Data Presentation:

| Parameter | Value | Reference |

| Monomer | 2,4-hexadiyne-1,6-diol bis-(p-toluene sulfonate) | [4] |

| Polymerization Method | Thermal Annealing | [4] |

| Temperature | 30, 50, 80 °C | [4] |

| Activation Energy | 22.2 ± 0.4 kcal/mole | [4] |

| Polymer Color | Deep Blue | [4] |

| Absorption Max (Blue Phase) | ~640 nm | [5] |

| Absorption Max (Red Phase) | ~540 nm | [5] |

Protocol 2: Preparation and Polymerization of Diacetylene Vesicles

This protocol outlines the formation of vesicles incorporating a diacetylene diol and their subsequent polymerization. This method is ideal for creating stable nanostructures for biosensing and drug delivery applications.

Materials:

-

This compound (or other diacetylene amphiphile like PCDA)

-

Phospholipid (e.g., DMPC - 1,2-dimyristoyl-sn-glycero-3-phosphocholine) (optional, for mixed vesicles)

-

Chloroform or other suitable organic solvent

-

Deionized water or buffer solution

-

Probe sonicator or extruder

-

UV lamp (254 nm)

Procedure:

-

Lipid Film Hydration:

-

Dissolve the diacetylene monomer (and phospholipid, if used) in chloroform in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Dry the film under vacuum for at least 2 hours to remove residual solvent.

-

-

Vesicle Formation:

-

Hydrate the lipid film with deionized water or a buffer solution by vortexing. The solution will become milky, indicating the formation of multilamellar vesicles.

-

For unilamellar vesicles, sonicate the suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size.

-

-

Polymerization:

-

Cool the vesicle suspension to below the phase transition temperature of the lipid (e.g., 4°C).

-

Expose the suspension to 254 nm UV light for a defined period (e.g., 5-15 minutes).[3] The solution will turn a characteristic blue color.

-

-

Purification and Characterization:

-

The polymerized vesicles can be purified by size exclusion chromatography to remove unincorporated monomer.

-

Characterize the vesicles for size and morphology using dynamic light scattering (DLS) and transmission electron microscopy (TEM). The polymerization can be confirmed by a color change and UV-Vis spectroscopy.

-

Data Presentation:

| Parameter | Value | Reference |

| Monomer | 10,12-Pentacosadiynoic acid (PCDA) | [3] |

| Vesicle Preparation | Sonication and Filtration | [3] |

| Polymerization | UV irradiation (254 nm) for 15 min | [3] |

| Hydrodynamic Diameter | 260 ± 20 nm | [3] |

| Zeta Potential | -3 to -25 mV (composition dependent) | [3] |

Visualizations

References

- 1. Alcohol cross-coupling for the kinetic resolution of diols via oxidative esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3,5-Octadiyne-2,7-diol in Cross-Linking Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3,5-octadiyne-2,7-diol as a cross-linking agent in polymer chemistry. While direct experimental data for this specific compound is limited in publicly available literature, its structure, featuring both internal alkyne and hydroxyl functionalities, suggests its utility in various cross-linking strategies. This document outlines the fundamental principles, potential applications, and detailed protocols based on analogous chemical systems.

Introduction to this compound as a Cross-Linker

This compound is a bifunctional molecule containing two secondary alcohol groups and a conjugated internal diyne system. This unique structure allows it to participate in a variety of cross-linking reactions, making it a versatile building block for the synthesis of advanced polymer networks. The hydroxyl groups can undergo classic esterification or etherification reactions, while the alkyne groups are amenable to modern "click" chemistry reactions, such as thiol-yne and azide-alkyne cycloadditions. These reactions are known for their high efficiency, selectivity, and mild reaction conditions, which are highly desirable in the development of biomaterials and drug delivery systems.

The incorporation of this compound into a polymer backbone can introduce rigidity and thermal stability due to the linear nature of the diyne moiety. Subsequent cross-linking can lead to the formation of three-dimensional networks with tunable mechanical properties, degradation profiles, and chemical resistance.

Potential Cross-Linking Chemistries

The dual functionality of this compound allows for several cross-linking strategies:

-

Thiol-Yne Radical Addition: The internal alkynes can react with multifunctional thiols in the presence of a photoinitiator and UV light to form a thioether network. This reaction is rapid, proceeds under mild conditions, and is tolerant to many functional groups.

-

Azide-Alkyne Cycloaddition: While less reactive than terminal alkynes, internal alkynes can undergo cycloaddition reactions with azides, often catalyzed by metals like ruthenium, to form triazole linkages. This "click" reaction is highly specific and efficient.

-

Esterification/Transesterification: The diol functionalities can be used to cross-link polymers containing carboxylic acid or ester groups, typically at elevated temperatures. This method is common for creating polyester and polyimide networks.

Experimental Protocols

The following are detailed protocols for key experiments involving cross-linking reactions with molecules analogous to this compound. These can serve as a starting point for developing procedures with the target molecule.

Protocol 1: UV-Initiated Thiol-Yne Photo-Cross-Linking of an Alkyne-Functionalized Polymer

This protocol is adapted from the synthesis of alkyne-functionalized polyesters and their cross-linking via thiol-yne chemistry.[1][2][3]

Objective: To form a cross-linked polymer network from an alkyne-functionalized polymer and a dithiol cross-linker using UV irradiation.

Materials:

-

Alkyne-functionalized polymer (e.g., a polyester synthesized with an alkyne-containing diol)

-

Dithiol cross-linker (e.g., 2,2'-(ethylenedioxy)diethanethiol)

-

Photoinitiator (e.g., Irgacure 2959, LAP)

-

Solvent (e.g., dichloromethane, acetone)

-

Low-power UV lamp (e.g., 5 mW/cm²)

Procedure:

-

Preparation of the Polymer Resin:

-

Dissolve the alkyne-functionalized polymer in a suitable solvent to create a viscous solution.

-

Add the dithiol cross-linker to the polymer solution. The molar ratio of thiol groups to alkyne groups can be varied to control the cross-linking density.

-

Add the photoinitiator to the mixture at a concentration of, for example, 0.5% (w/w).

-

Ensure all components are thoroughly mixed to form a homogeneous resin.

-

-

Casting and Curing:

-

Cast the resin into a mold of the desired shape and thickness (e.g., between two glass plates with a spacer).

-

Expose the cast resin to UV light from a low-power UV lamp. The irradiation time will depend on the initiator concentration, light intensity, and sample thickness. Monitor the curing process until the material solidifies.

-

-

Post-Curing and Characterization:

-

After the initial curing, the cross-linked polymer can be removed from the mold.

-

A post-curing step, such as heating in an oven at a moderate temperature (e.g., 60 °C) for several hours, can be performed to ensure complete reaction.

-

Characterize the resulting elastomer for its mechanical properties (e.g., Young's modulus, tensile strength), swelling behavior, and thermal properties (e.g., glass transition temperature).

-

Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Elastomer Cross-Linking

This protocol is based on the cross-linking of elastomers containing internal alkynes with a diazide cross-linker.[4]

Objective: To cross-link a polymer containing internal alkyne functionalities using a diazide cross-linker and a ruthenium catalyst.

Materials:

-

Internal alkyne-containing polymer

-

Diazide cross-linker (e.g., 1,6-diazidohexane)

-

Ruthenium catalyst (e.g., Cp*RuCl(COD))

-

Solvent (e.g., chloroform)

Procedure:

-

Preparation of the Reaction Mixture:

-

Dissolve the alkyne-containing polymer in chloroform in a reaction vessel.

-

Add the desired weight percentage of the diazide cross-linker (e.g., 1, 3, or 5 wt%) to the polymer solution.

-

Add a catalytic amount of the ruthenium catalyst to the mixture.

-

-

Cross-Linking Reaction:

-

Stir the reaction mixture at room temperature for a specified period (e.g., 12 hours) to allow the cycloaddition reaction to proceed.

-

The formation of the cross-linked network may be observed as an increase in the viscosity of the solution or the formation of a gel.

-

-

Isolation and Characterization of the Cross-Linked Polymer:

-

Precipitate the cross-linked polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

-

Collect the solid polymer by filtration and dry it under vacuum.

-

Characterize the cross-linked material to determine its thermal properties (DSC, TGA) and mechanical properties (tensile testing).

-

Data Presentation

The following tables summarize quantitative data from studies on analogous cross-linking systems.

Table 1: Mechanical Properties of Thiol-Yne Cross-Linked Polyesters [1]

| Cross-Linker Concentration | Young's Modulus (MPa) | Yield Strain (%) |

| 1x | 0.5 ± 0.1 | 25 ± 3 |

| 1.5x | 1.2 ± 0.2 | 35 ± 4 |

| 2x | 2.0 ± 0.3 | 45 ± 5 |

Table 2: Thermal and Mechanical Properties of RuAAC Cross-Linked Elastomers [4]

| Diazide Cross-Linker (wt%) | Glass Transition Temp. (T_g, °C) | Tensile Modulus (E_0, MPa) | Elongation at Break (ε_break, %) | Ultimate Tensile Strength (UTS, MPa) |

| 0 | -38 | 2.5 ± 0.1 | 550 ± 25 | 15.2 ± 1.5 |

| 1 | -36 | 4.1 ± 0.2 | 480 ± 20 | 20.1 ± 2.0 |

| 3 | -34 | 6.3 ± 0.2 | 403 ± 17 | 28.3 ± 3.0 |

| 5 | -32 | 8.9 ± 0.3 | 350 ± 15 | 35.6 ± 3.5 |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for UV-initiated thiol-yne photo-cross-linking.

References

Application Notes and Protocols for the Functionalization of 3,5-Octadiyne-2,7-diol Hydroxyl Groups

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the terminal hydroxyl groups of 3,5-octadiyne-2,7-diol. The following methods describe common transformations, including esterification and etherification, to yield derivatives with modified physicochemical properties for applications in drug development, materials science, and organic synthesis.

Introduction

This compound is a versatile bifunctional molecule featuring a conjugated diyne system and two secondary hydroxyl groups. This unique structure allows for a variety of chemical modifications. Functionalization of the hydroxyl groups can be employed to introduce desired properties, such as increased lipophilicity, attachment of bioactive moieties, or preparation for further chemical transformations. The protocols provided herein are based on established organic chemistry principles and can be adapted for specific research applications.

Data Presentation

Table 1: Summary of Representative Functionalization Reactions

| Functionalization Type | Reagent | Product | Typical Yield (%) | Key Product Characterization Data |

| Esterification | Acetic Anhydride | 3,5-Octadiyne-2,7-diyl diacetate | >90 | ¹H NMR, ¹³C NMR, IR |

| Etherification | Benzyl Bromide | 2,7-Dibenzyloxy-3,5-octadiyne | 70-85 | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Note: Yields are representative and can vary based on reaction scale and purity of reagents.

Experimental Protocols

Esterification: Synthesis of 3,5-Octadiyne-2,7-diyl diacetate

This protocol describes the conversion of the hydroxyl groups to acetate esters using acetic anhydride.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask, add this compound (1.0 eq).

-

Dissolve the diol in anhydrous dichloromethane (approx. 10 mL per gram of diol).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add pyridine (2.5 eq) to the stirred solution.

-

Add acetic anhydride (2.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3,5-octadiyne-2,7-diyl diacetate.

Expected Results:

The product, 3,5-octadiyne-2,7-diyl diacetate, is typically an oil or low-melting solid. Characterization by NMR should confirm the presence of acetyl protons and a downfield shift of the protons adjacent to the newly formed ester groups. Infrared (IR) spectroscopy will show a characteristic ester carbonyl stretch.

Etherification: Synthesis of 2,7-Dibenzyloxy-3,5-octadiyne

This protocol details the formation of a benzyl ether, a common protecting group for alcohols.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-